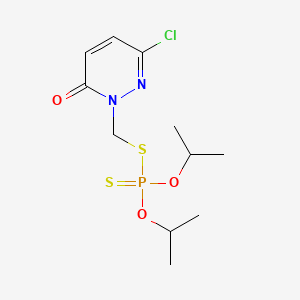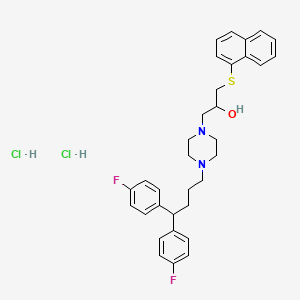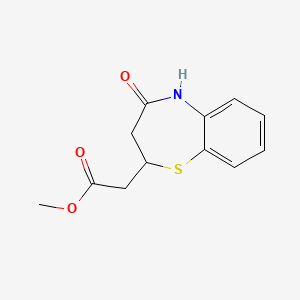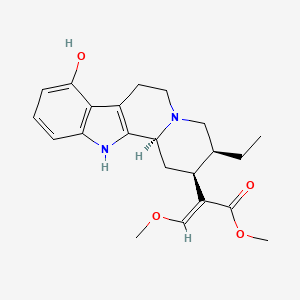
9-O-Demethylmitragynine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-O-Demethylmitragynine typically involves the demethylation of mitragynine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride . The reaction conditions often require controlled temperatures and specific solvents to ensure the selective removal of the methyl group at the 9-position .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of the synthesis and the need for specialized equipment. advancements in biotechnological methods, such as the use of recombinant enzymes, have shown promise in producing this compound more efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 9-O-Demethylmitragynine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid or alcohol derivatives.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as 9-O-demethyl-16-carboxymitragynine and 9-O-demethyl-7-hydroxymitragynine .
Aplicaciones Científicas De Investigación
9-O-Demethylmitragynine has several scientific research applications:
Mecanismo De Acción
9-O-Demethylmitragynine exerts its effects primarily through its interaction with opioid receptors, including the mu, delta, and kappa receptors . The compound binds to these receptors, modulating pain perception and producing analgesic effects . The exact molecular pathways involved include the inhibition of adenylate cyclase activity and the modulation of ion channel conductance .
Comparación Con Compuestos Similares
Mitragynine: The parent compound, known for its potent analgesic properties.
7-Hydroxymitragynine: A more potent metabolite with a higher affinity for opioid receptors.
Speciogynine, Speciociliatine, and Mitraciliatine: Diastereomers of mitragynine with varying pharmacological profiles.
Uniqueness of 9-O-Demethylmitragynine: this compound is unique due to its specific demethylation at the 9-position, which alters its interaction with opioid receptors compared to its parent compound and other metabolites . This modification can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
425623-55-8 |
|---|---|
Fórmula molecular |
C22H28N2O4 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-hydroxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O4/c1-4-13-11-24-9-8-14-20-17(6-5-7-19(20)25)23-21(14)18(24)10-15(13)16(12-27-2)22(26)28-3/h5-7,12-13,15,18,23,25H,4,8-11H2,1-3H3/b16-12+/t13-,15+,18+/m1/s1 |
Clave InChI |
IIRZCWUQUBSIPF-XZNUVMSOSA-N |
SMILES isomérico |
CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)O |
SMILES canónico |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




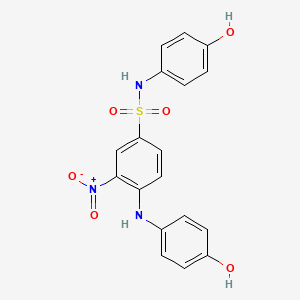
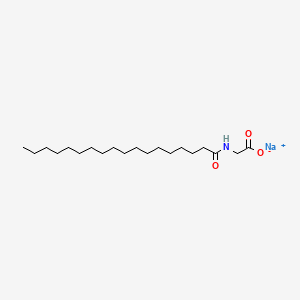

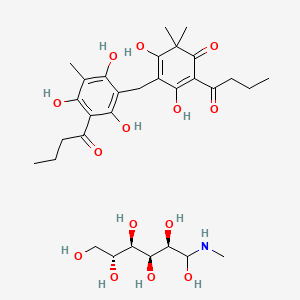
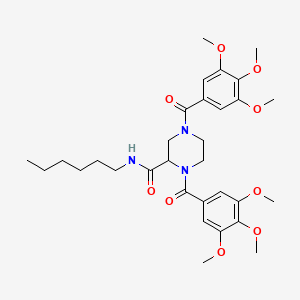
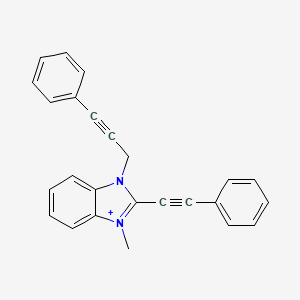
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12761757.png)
